

Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of small molecules. This application note provides a detailed analysis of the ¹H and ¹³C NMR spectra of **4-fluoroanisole**, a common building block in organic synthesis. The data presented, along with the detailed experimental protocol, serves as a valuable resource for researchers in identifying and characterizing this compound and its derivatives.

Data Presentation

The ¹H and ¹³C NMR spectral data for **4-fluoroanisole** are summarized in the tables below. The spectra were referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data of 4-Fluoroanisole



Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	6.98	Triplet of Doublets (td)	J(H,H) = 8.8 Hz, J(H,F) = 8.8 Hz	2H	H-3, H-5
2	6.82	Doublet of Doublets (dd)	J(H,H) = 8.8 Hz, J(H,F) = 4.4 Hz	2H	H-2, H-6
3	3.76	Singlet	-	3H	-OCH₃

¹³C NMR Spectral Data of 4-Fluoroanisole

Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1	159.3	Doublet	¹ J(C,F) = 239.5 Hz	C-4
2	155.0	Singlet	-	C-1
3	115.8	Doublet	² J(C,F) = 22.9 Hz	C-3, C-5
4	114.5	Doublet	3 J(C,F) = 7.6 Hz	C-2, C-6
5	55.6	Singlet	-	-OCH₃

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of **4-fluoroanisole** is provided below.

Materials and Equipment:

• 4-Fluoroanisole

• Deuterated chloroform (CDCl₃) with 0.03% v/v TMS



- 5 mm NMR tubes
- Volumetric flask
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **4-fluoroanisole**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- · Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity.
- For ¹H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- For ¹³C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.



 Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- · Phase the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum.
- Identify the peak multiplicities and measure the coupling constants.

Mandatory Visualizations Logical Relationship of 4-Fluoroanisole's NMR Signals

Caption: Structural assignment of NMR signals for **4-Fluoroanisole**.

Experimental Workflow for NMR Analysis



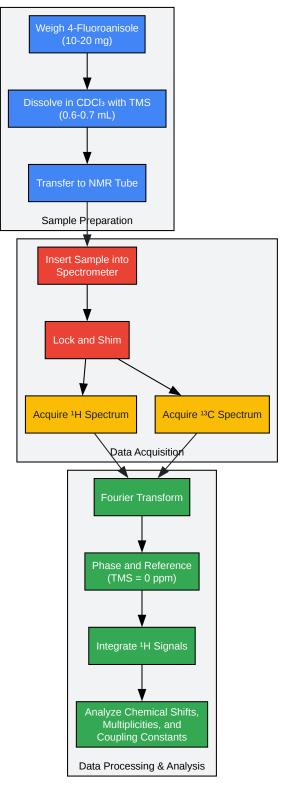


Figure 2. Experimental workflow for NMR analysis.

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